Eburicol

CYP51 substrate specificity sterol 14α-demethylase kinetics azole antifungal target engagement

Eburicol (24-Methylene-24,25-dihydrolanosterol; CAS 6890-88-6) is the native, non-interchangeable substrate for fungal CYP51, with obligate specificity in key pathogens (e.g., M. graminicola shows zero activity on lanosterol). Its accumulation is the mechanistic driver of azole-induced fungicidal cell-wall defects—a phenotype not replicated by other sterols. Procure this ≥98% pure tetracyclic triterpenoid to ensure biochemically valid CYP51 inhibition assays, accurate azole-resistance biomarker profiling via LC-MS, and clinically relevant mode-of-action studies. Ready for use in antifungal drug discovery, Erg6A screening, and antiproliferative SAR programs against MCF-7 cells.

Molecular Formula C31H52O
Molecular Weight 440.7 g/mol
CAS No. 6890-88-6
Cat. No. B028769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEburicol
CAS6890-88-6
Synonyms24-methylenelanost-8-en-3 beta-ol
ebericol
ebericol, (14)C-labeled
eburicol
euphorbol
Molecular FormulaC31H52O
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1
InChIKeyXJLZCPIILZRCPS-ANMPWZFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Eburicol (CAS 6890-88-6) Procurement Guide: Sterol Intermediate for Antifungal R&D and Biochemical Profiling


Eburicol (24-Methylene-24,25-dihydrolanosterol; CAS 6890-88-6) is a tetracyclic triterpenoid sterol intermediate native to the fungal ergosterol biosynthesis pathway, produced via C24-methylation of lanosterol by sterol C24-methyltransferase (Erg6A) [1]. It serves as the principal substrate for sterol 14α-demethylase (CYP51/Erg11) in filamentous fungi [2], where its accumulation has been identified as the mechanistic driver of azole antifungal fungicidal activity [3]. The compound is isolated as a solid with molecular formula C31H52O (MW 440.74), soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and requires storage at -20°C [4].

Eburicol (CAS 6890-88-6) Cannot Be Substituted with Lanosterol or Other C4,C14-Dimethyl Sterols for CYP51 Functional Studies


Procurement of eburicol rather than generic lanosterol is essential for studies involving fungal CYP51 enzymes because substrate specificity is not interchangeable. Unlike lanosterol—the preferred substrate for mammalian CYP51—fungal CYP51 isoforms from species such as Mycosphaerella graminicola and Aspergillus fumigatus demonstrate obligate or preferential catalytic activity toward eburicol, with some fungal enzymes failing entirely to metabolize lanosterol [1]. Furthermore, eburicol is the specific sterol species whose accumulation triggers fungicidal cell wall carbohydrate patch formation in A. fumigatus, a phenotype that accumulation of other pathway intermediates (e.g., squalene) fails to reproduce [2]. Substitution with alternative sterols therefore compromises both the biochemical validity of CYP51 inhibition assays and the ability to recapitulate clinically relevant antifungal mode-of-action studies [3].

Eburicol (CAS 6890-88-6) Differentiation Evidence: Quantitative Comparison Against Lanosterol and In-Class Analogs


Fungal CYP51 Exhibits 3.3-Fold Higher Turnover Number for Eburicol Versus Lanosterol, with Superior Binding Affinity

In direct enzymatic assays using Malassezia globosa CYP51, eburicol demonstrated a binding affinity Kd of 23 μM, representing a 1.4-fold stronger binding than lanosterol (Kd 32 μM) [1]. The catalytic turnover number (kcat) for eburicol was 5.6 min⁻¹, which is 3.3-fold higher than the 1.7 min⁻¹ observed for lanosterol under identical assay conditions [1]. This dual advantage—enhanced binding and accelerated catalysis—establishes eburicol as the kinetically preferred natural substrate.

CYP51 substrate specificity sterol 14α-demethylase kinetics azole antifungal target engagement

Fungal CYP51 from M. graminicola Demethylates Eburicol Exclusively, Showing Zero Detectable Activity on Lanosterol

When paired with its native NADPH cytochrome P450 reductase, Mycosphaerella graminicola CYP51 (MgCYP51) catalyzes the 14α-demethylation of eburicol but exhibits absolutely no detectable activity on lanosterol [1]. This absolute substrate discrimination is not merely a preference—lanosterol is a non-substrate for this clinically relevant agricultural pathogen CYP51 isoform. In contrast, when MgCYP51 was partnered with heterologous Candida albicans CYP51 reductase, both eburicol and lanosterol were demethylated, demonstrating that native redox partner coupling reinforces this exclusivity [1].

CYP51 substrate specificity sterol 14α-demethylase fungal enzyme kinetics

Eburicol Accumulation Drives Azole Fungicidal Activity in A. fumigatus, Whereas Lanosterol Accumulation Does Not Correlate

Azole-induced synthesis of fungicidal cell wall carbohydrate patches in A. fumigatus strictly correlates with accumulation of the CYP51 substrate eburicol, but not with accumulation of other ergosterol pathway intermediates including squalene (Erg9 substrate) or squalene epoxide (Erg1 substrate) [1]. Partial repression of Erg6A—the enzyme that converts lanosterol to eburicol—increases azole resistance, directly implicating eburicol accumulation as a determinant of antifungal susceptibility [1]. This establishes eburicol as the specific toxic intermediate responsible for the fungicidal (killing) phenotype in A. fumigatus, a clinically critical distinction from the fungistatic (growth-inhibitory) effect observed in Candida species where the toxic diol derived from eburicol metabolism is required [1].

azole mode of action fungicidal mechanism sterol toxicity Aspergillus fumigatus

Natural Eburicol Accumulation in C. rosea MMS1090 Enables Scalable Isolation, Unlike Lanosterol Which Requires Synthetic Derivatization

Screening of 19 marine fungal strains via GC/MS identified ergosterol as the predominant sterol across all strains; however, one strain, Clonostachys rosea MMS1090, was uniquely selected due to its high amount of eburicol [1]. Optimization across seven culture media confirmed this strain's capacity for sustained eburicol production and accumulation [1]. This is the first report of such an accumulation of eburicol in a marine fungal strain, providing a validated natural source for scalable isolation [1]. In contrast, lanosterol does not naturally accumulate to comparable levels in readily cultivable fungal strains and is typically obtained via synthetic or semi-synthetic routes.

natural product isolation marine fungi sterol production Clonostachys rosea

Eburicol Exhibits Cytotoxicity Against MCF-7 Breast Cancer Cells at 2 μM, with Minimal Antibacterial Activity Above 100 μg/mL

In antiproliferative screening against four cancer cell lines, eburicol demonstrated the most significant cytotoxicity against MCF-7 breast cancer cells with an effective concentration of 2 μM [1]. This cytotoxic activity against MCF-7 is distinct from its role as a CYP51 substrate and represents a potential orthogonal application. For antibacterial activity, eburicol exhibited an MIC of 100 μg/mL against S. aureus, with no significant activity observed against other tested bacteria including Bacillus sp., Bacillus cereus, Listeria ivanovii, E. coli, C. freundii, or Salmonella spp. [1].

cytotoxicity antiproliferative MCF-7 marine natural products

Eburicol (CAS 6890-88-6) Validated Research Applications: Where Procurement Delivers Differentiated Value


Fungal CYP51 Enzyme Kinetics and Azole Inhibitor Screening (Target Engagement Assays)

Use eburicol as the native substrate for fungal CYP51 (Erg11) enzyme assays, particularly for M. graminicola and A. fumigatus isoforms. The 3.3-fold higher turnover number relative to lanosterol [1] improves assay sensitivity, while the absolute substrate discrimination observed in M. graminicola CYP51 (zero activity on lanosterol) [2] makes eburicol procurement mandatory for obtaining valid kinetic data. This application directly supports antifungal drug discovery programs screening novel CYP51 inhibitors or evaluating resistance-associated mutations.

Pharmacodynamic Biomarker Quantification in Azole Mode-of-Action and Resistance Studies

Employ eburicol as an analytical standard for LC-MS or GC-MS quantification of intracellular sterol accumulation in A. fumigatus treated with azole antifungals. Eburicol accumulation is the specific sterol species that strictly correlates with fungicidal cell wall carbohydrate patch formation, unlike accumulation of squalene or squalene epoxide which does not trigger comparable effects [3]. Researchers investigating azole resistance mechanisms or evaluating novel antifungal combinations should prioritize eburicol as the relevant biomarker over generic sterol profiling.

Sterol C24-Methyltransferase (Erg6A) Activity Assays and Inhibitor Development

Use eburicol as the reference product standard for assays measuring Erg6A-catalyzed conversion of lanosterol to eburicol. Given that partial repression of Erg6A increases azole resistance in A. fumigatus [3], eburicol quantification serves as a direct readout for this clinically relevant resistance determinant. Additionally, eburicol can be used as substrate for downstream ERG3-dependent conversion studies to the 'toxic diol' 14-methylergosta-8,24(28)-dien-3β,6α-diol [3].

Marine Natural Product Chemistry and Triterpenoid Anticancer Scaffold Investigation

Source eburicol for antiproliferative screening programs, particularly those targeting breast cancer cell lines. The demonstrated cytotoxicity against MCF-7 cells at 2 μM [4] positions eburicol as a bioactive triterpenoid scaffold for structure-activity relationship studies. The established production protocol from Clonostachys rosea MMS1090 [4] provides a validated fermentation-based supply route distinct from synthetic sterol procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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